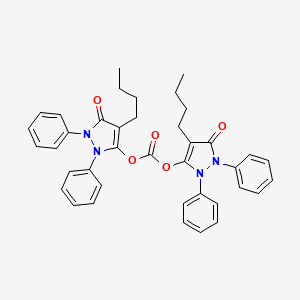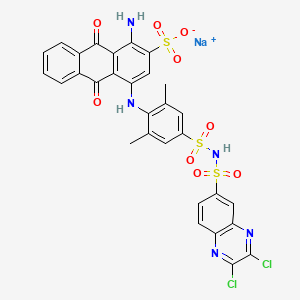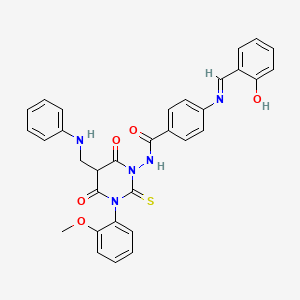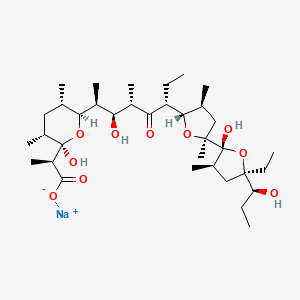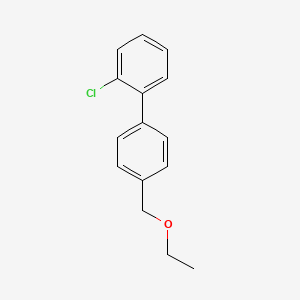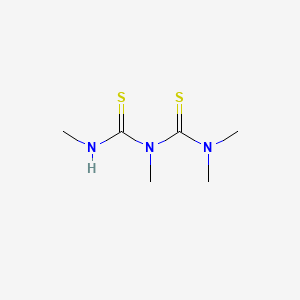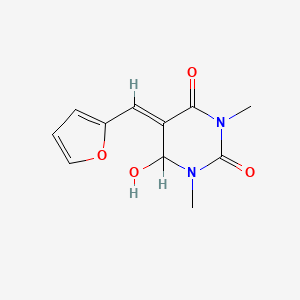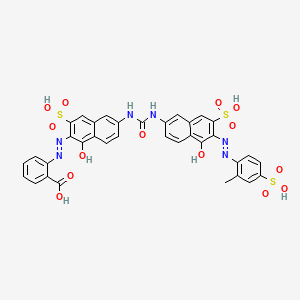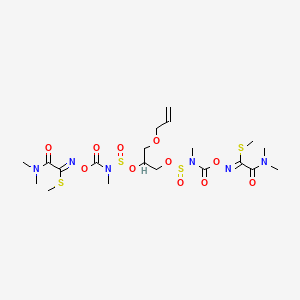
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1-(2-amino-2-thioxoethyl)-2-pyrrolidinylidene)cyanoacetate is an organic compound with the molecular formula C4H7NO2SThis compound is a colorless liquid with an odor similar to thiamine esters and is primarily used as a herbicide and insecticide .
Preparation Methods
Ethyl thiooxamate is synthesized by reacting ethanol with the alkali of oxamic acid salt. During the reaction, the alcohol reacts with the base to form Ethyl thiooxamate and the corresponding base salt . The reaction conditions typically involve maintaining a controlled temperature and ensuring the reaction mixture is well-stirred to achieve optimal yield.
Chemical Reactions Analysis
Ethyl thiooxamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thioethers.
Scientific Research Applications
Ethyl thiooxamate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl thiooxamate involves the inhibition of threonine synthase activity in plants. By inhibiting this enzyme, the compound disrupts the synthesis of essential amino acids, leading to the stunted growth and development of the target plants . This mechanism makes it effective as a herbicide and insecticide.
Comparison with Similar Compounds
Ethyl thiooxamate can be compared with other similar compounds such as:
- Ethyl aminothioxoacetate
- Thiooxamic acid ethyl ester
- Aminothioxoacetic acid ethyl ester These compounds share similar chemical structures and properties but may differ in their specific applications and effectiveness. Ethyl thiooxamate is unique in its dual role as both a herbicide and insecticide, making it a versatile compound in agricultural practices .
Properties
CAS No. |
111038-09-6 |
|---|---|
Molecular Formula |
C11H15N3O2S |
Molecular Weight |
253.32 g/mol |
IUPAC Name |
ethyl (2E)-2-[1-(2-amino-2-sulfanylideneethyl)pyrrolidin-2-ylidene]-2-cyanoacetate |
InChI |
InChI=1S/C11H15N3O2S/c1-2-16-11(15)8(6-12)9-4-3-5-14(9)7-10(13)17/h2-5,7H2,1H3,(H2,13,17)/b9-8+ |
InChI Key |
MEMPWKDBMLRADF-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/1\CCCN1CC(=S)N)/C#N |
Canonical SMILES |
CCOC(=O)C(=C1CCCN1CC(=S)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


